(5-Chloro-2-fluorophenyl)hydrazine
Description
(5-Chloro-2-fluorophenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The hydrazine (-NH-NH₂) functional group confers reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
396074-99-0 |
|---|---|
Molecular Formula |
C6H6ClFN2 |
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 |
InChI Key |
BDLYNYOFMXOFDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NN)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Substituted phenylhydrazines vary significantly based on the nature and position of substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 5-Cl and 2-F substituents in this compound enhance electrophilicity, facilitating nucleophilic reactions. This contrasts with methoxy (electron-donating) groups, which reduce reactivity .
- Steric Effects : Bulky substituents (e.g., ethylsulfonyl in ) decrease solubility in polar solvents but improve thermal stability.
Comparison of Reaction Conditions :
Physicochemical Properties
Solubility and Stability
While direct solubility data for this compound are unavailable, studies on nitrobenzene/aniline mixtures suggest that polar substituents (e.g., -F, -Cl) enhance solubility in organic solvents like DMF or THF. Hydrochloride salts (e.g., ) improve stability and water solubility.
Electronic and Optical Properties
Quantum chemical studies on benzothiazolyl hydrazines reveal:
- HOMO-LUMO Gaps : Chloro and fluoro substituents reduce the energy gap (e.g., 4.2 eV for 5-Cl-6-F-benzothiazole vs. 4.5 eV for 6-Cl analog), increasing reactivity.
- Molecular Electrostatic Potential (MEP): EWGs like -Cl and -F create electron-deficient regions, favoring electrophilic attack .
Preparation Methods
Diazotization and Reduction via Bisulfite or Sulfite Reduction
A patented process for preparing 2-fluorophenylhydrazine (a close analog) involves:
- Diazotization of 2-fluoroaniline with sodium nitrite under acidic conditions to form the diazonium salt.
- Reduction of the diazonium salt using bisulfite liquor or ammonium sulfite solution to yield a hydrazine-disulfonate intermediate.
- Acidification with hydrochloric acid to convert the intermediate into the hydrazine hydrochloride salt.
- Neutralization with alkali to release the free hydrazine base.
- Cooling and filtration to isolate the hydrazine compound.
This method avoids isolating the hydrazine hydrochloride before base treatment, improving operational efficiency and yield. The use of ammonium sulfite as a reducing agent mitigates issues like caking and facilitates smoother processing.
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 5-10 °C, acidic medium, sodium nitrite dropwise addition | Formation of diazonium salt with pH maintained at 1-2 |
| Reduction | Room temperature to 50-60 °C, ammonium sulfite aqueous solution | Reaction time 3-4 hours; solution changes from muddy to clear |
| Acidification | 50-70 °C, 20% hydrochloric acid dropwise addition | Crystallization of hydrazine hydrochloride; 1-2 hours hold |
| Neutralization and isolation | Cooling to ~15 °C, filtration, washing, drying | Final product purity >99%; good crystallinity and flowability |
This method is scalable and has been demonstrated at industrial scale with high yield and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reducing Agent / Reagent | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization + Bisulfite/Sulfite Reduction | 5-Chloro-2-fluoroaniline | Ammonium sulfite / bisulfite | Acidic diazotization (5-10 °C), reduction (50-60 °C), acidification (50-70 °C) | High purity, scalable, good yield | Requires careful pH and temperature control |
| Hydrazide intermediate route | Chlorinated aromatic ester or acid | Hydrazine hydrate | Reflux in ethanol or DMF | Useful for complex derivatives | Longer synthesis, multiple steps |
Research Findings and Notes
- The use of ammonium sulfite as a reducing agent in the diazonium salt reduction step improves process handling by preventing solid caking and enhancing solubility of by-products such as ammonium chloride and ammonium hydrogen sulfate, which reduces side reactions and improves product quality.
- The direct isolation of hydrazine from its hydrochloride salt in the reaction mixture avoids additional solvent extraction steps, streamlining the process and minimizing losses.
- TLC and elemental analysis are commonly employed to monitor reaction progress and confirm purity in laboratory-scale syntheses.
- The hydrazine product obtained by these methods typically exhibits high crystallinity and purity (>99%), suitable for further synthetic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing (5-Chloro-2-fluorophenyl)hydrazine in laboratory settings?
- Methodological Answer: this compound can be synthesized via nucleophilic substitution of a halogenated aryl precursor (e.g., 5-chloro-2-fluorobenzene derivatives) with hydrazine hydrate under reflux conditions. For example, substituting a bromine or chlorine atom on the aromatic ring with hydrazine in polar aprotic solvents (e.g., DMF or ethanol) at elevated temperatures (~80–100°C) is a common approach. Purification typically involves recrystallization from ethanol or aqueous mixtures to remove unreacted starting materials .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer:
- Spectroscopic Methods:
- UV-Vis Spectroscopy: Quantify hydrazine content via redox reactions, such as permanganate reduction (e.g., absorption maxima at 546 nm for reaction monitoring) .
- NMR Spectroscopy: Confirm substituent positions on the phenyl ring using - and -NMR.
- Mass Spectrometry: Validate molecular weight and fragmentation patterns.
- Elemental Analysis: Verify stoichiometry of C, H, N, Cl, and F .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer:
- Use personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store in airtight containers away from oxidizing agents and heat sources.
- Follow spill management protocols using inert adsorbents (e.g., vermiculite) and neutralize residues with dilute acetic acid .
Advanced Research Questions
Q. How can researchers design experiments to study the catalytic decomposition of this compound for hydrogen production?
- Methodological Answer:
- Catalyst Selection: Test transition metal catalysts (e.g., Ni, Fe, or Ru nanoparticles) supported on alumina or carbon.
- Reaction Monitoring: Use gas chromatography (GC) to quantify , , and NH byproducts.
- Kinetic Studies: Perform temperature-dependent experiments (25–200°C) to determine activation energies and optimize turnover frequencies .
Q. What methodologies are employed to determine the thermophysical properties of this compound under varying conditions?
- Methodological Answer:
- Density and Viscosity: Use high-pressure viscometers and densitometers at controlled temperatures (e.g., 0–100°C).
- Thermal Conductivity: Measure via transient hot-wire methods.
- Phase Behavior: Study using differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
Q. How can computational chemistry aid in predicting the reactivity of this compound in organic synthesis?
- Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., condensation with carbonyl compounds to form hydrazones).
- Transition State Analysis: Identify energy barriers for nucleophilic substitution or cyclization reactions.
- Solvent Effects: Simulate using polarizable continuum models (PCM) to optimize reaction conditions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound decomposition?
- Methodological Answer:
- Systematic Parameter Screening: Compare catalyst supports (e.g., SiO vs. TiO), particle sizes, and pretreatment methods.
- In Situ Characterization: Use X-ray absorption spectroscopy (XAS) to monitor catalyst surface changes during reaction.
- Statistical Analysis: Apply multivariate regression to isolate variables affecting activity (e.g., pH, temperature) .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?
- Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation.
- Structure Refinement: Employ SHELX programs (e.g., SHELXL for least-squares refinement) to resolve atomic positions and thermal parameters.
- Validation: Check for residual electron density and R-factors (<5%) to ensure accuracy .
Q. What experimental approaches evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using cell viability assays (e.g., MTT).
- Structure-Activity Relationships (SAR): Modify substituents (e.g., Cl/F ratio) and correlate with bioactivity.
- Molecular Docking: Screen derivatives against target enzymes (e.g., kinases) using software like MOE .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
